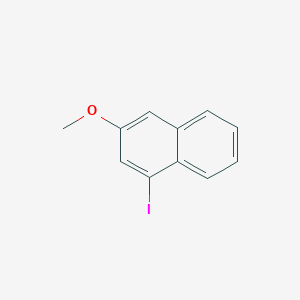

1-Iodo-3-methoxynaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9IO |

|---|---|

Molecular Weight |

284.09 g/mol |

IUPAC Name |

1-iodo-3-methoxynaphthalene |

InChI |

InChI=1S/C11H9IO/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7H,1H3 |

InChI Key |

GMBQDCVQEJQDOK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC=CC=C2C(=C1)I |

Origin of Product |

United States |

Synthetic Methodologies for 1 Iodo 3 Methoxynaphthalene and Its Analogues

Electrophilic Aromatic Iodination Strategies

Electrophilic aromatic iodination stands as a primary method for the synthesis of 1-iodo-3-methoxynaphthalene and its analogues. This approach involves the reaction of an electron-rich aromatic ring with an electrophilic iodine source.

Regioselective Direct Iodination of Methoxynaphthalenes

The directing effect of the methoxy (B1213986) group on the naphthalene (B1677914) ring plays a pivotal role in the regioselectivity of iodination. In the case of 3-methoxynaphthalene, the electron-donating nature of the methoxy group activates the naphthalene ring towards electrophilic substitution, primarily at positions ortho and para to the methoxy group. The inherent steric hindrance and electronic factors of the naphthalene system further guide the incoming electrophile. For 2-methoxynaphthalene (B124790), iodination typically occurs at the 1-position. mdma.chsciforum.netmdpi.com The regioselectivity of these reactions is high, with analytical methods often detecting no other regioisomers. semanticscholar.orgscielo.br

The choice of iodinating agent and reaction conditions can be tuned to favor the formation of the desired regioisomer. For instance, the iodination of 1-methoxynaphthalene (B125815) can be directed to the 4-position. worktribe.commdma.ch The electron density distribution, influenced by protecting groups, can also impact the regiochemical outcome of iodination reactions. worktribe.com

Reagents and Catalytic Systems in Electrophilic Iodination

A variety of reagents and catalytic systems have been developed to facilitate the electrophilic iodination of methoxynaphthalenes, each with its own set of advantages regarding reactivity, selectivity, and reaction conditions.

N-Iodosuccinimide (NIS) is a widely used and effective reagent for the iodination of activated aromatic compounds, including methoxy-substituted naphthalenes. mdma.chsioc-journal.cn Reactions are typically carried out in solvents like acetonitrile (B52724) under mild conditions, leading to good to excellent yields of the desired iodo-aromatic products. mdma.ch The regioselectivity is generally high, with iodination occurring at the most electron-rich and sterically accessible position. mdma.ch For example, 2-methoxynaphthalene is selectively iodinated at the 1-position using NIS in acetonitrile. mdma.ch The reactivity of NIS can be further enhanced with the addition of a catalytic amount of trifluoroacetic acid, allowing for iodination under even milder conditions and with shorter reaction times. organic-chemistry.org

Table 1: NIS-Mediated Iodination of Methoxynaphthalenes

| Substrate | Product | Reagent | Conditions | Yield | Reference |

| 2-Methoxynaphthalene | 1-Iodo-2-methoxynaphthalene (B1296216) | NIS | Acetonitrile, RT | 95% | mdma.ch |

| 1-Methoxynaphthalene | 1-Iodo-4-methoxynaphthalene | NIS | Acetonitrile, RT | 97% | mdma.chacs.org |

Silver(I) salts, such as silver nitrate (B79036) (AgNO₃) and silver triflate (AgOTf), can act as effective catalysts in electrophilic iodination reactions. These silver salts activate the iodine source, enhancing its electrophilicity. One method involves the use of iodine in combination with silver triflate for the direct iodination of aromatic compounds. researchgate.net

A notable application is the silver(I)-catalyzed activation of N-iodosuccinimide (NIS). acs.orgorganic-chemistry.org Silver(I) triflimide, in particular, has been shown to be a highly effective catalyst for the NIS-mediated iodination of a range of anisoles and other activated aromatics. acs.orgorganic-chemistry.org This catalytic system allows for rapid and selective monoiodination under mild conditions and is compatible with a variety of functional groups. acs.orgorganic-chemistry.org The use of a softer Lewis acid like silver(I) can prevent overiodination, which can be an issue with stronger Lewis acids. organic-chemistry.org The reaction of 1-methoxynaphthalene with NIS catalyzed by silver(I) triflimide proceeds efficiently to yield 4-iodo-1-methoxynaphthalene. acs.org

Triiodoisocyanuric acid (TICA) is a stable and convenient reagent for the regioselective iodination of activated aromatic compounds. semanticscholar.orgscielo.brresearchgate.net TICA is prepared from the readily available trichloroisocyanuric acid. semanticscholar.orgscielo.br Reactions with activated arenes in acetonitrile at room temperature afford the corresponding monoiodo arenes in good to excellent yields (73-93%). semanticscholar.orgscielo.brresearchgate.netscite.ai These reactions are characterized by their simplicity and easy work-up, often yielding pure products without the need for further purification. semanticscholar.orgscielo.br TICA demonstrates high regioselectivity, and it has the advantage of transferring three equivalents of iodine, making it an atom-economical reagent. semanticscholar.org Another related reagent, dichloroiodoisocyanuric acid (DCICA), has also been shown to be an effective iodinating agent for activated arenes, including 2-methoxynaphthalene, often with shorter reaction times compared to TICA. scielo.br

Table 2: TICA-Mediated Iodination of Methoxynaphthalenes

| Substrate | Product | Reagent | Conditions | Yield | Reference |

| 2-Methoxynaphthalene | 1-Iodo-2-methoxynaphthalene | TICA | Acetonitrile, RT, 40 min | 90% | researchgate.net |

Oxidative iodination methods provide an alternative route to iodoarenes, often utilizing molecular iodine or an iodide salt in the presence of an oxidizing agent. evitachem.com These methods generate a more electrophilic iodine species in situ. A variety of oxidizing systems have been employed, including nitric acid, hydrogen peroxide, and Oxone®. mdma.chevitachem.com

One eco-friendly approach uses sodium percarbonate as the oxidant in the presence of diiodine. researchgate.netmdpi.com This method has been successfully applied to the iodination of anisole (B1667542) and methoxynaphthalenes. researchgate.netmdpi.com Another system employs ammonium (B1175870) iodide with Oxone® in methanol (B129727), which provides a practical and regioselective method for the direct iodination of aromatic compounds, including 2-methoxynaphthalene. mdma.ch The reaction of 2-methoxynaphthalene with ammonium iodide and Oxone® in methanol at room temperature for 15 minutes yields 1-iodo-2-methoxynaphthalene in 92% yield. mdma.ch Oxidative iodination of 2-methoxynaphthalene has also been carried out using other hypervalent iodine reagents as oxidants, although in some cases, the yields can be low. sciforum.netmdpi.com

Influence of Directing Groups and Activating Substituents on Regioselectivity

The methoxy group (-OCH₃) in 3-methoxynaphthalene is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution. This directing influence is crucial in determining the position of iodination. The electron-donating nature of the methoxy group increases the electron density of the naphthalene ring, particularly at the ortho (C2 and C4) and para (C6 and C8, relative to the C3 position) positions, making them more susceptible to electrophilic attack.

In the case of 3-methoxynaphthalene, the positions ortho to the methoxy group are C2 and C4, and the electronically favored positions for electrophilic substitution are C2, C4, and C6. However, steric hindrance can play a significant role in determining the final product distribution. Iodination of 1-methoxynaphthalene, a related analogue, typically occurs via electrophilic aromatic substitution. evitachem.com The reaction is often carried out using iodine in the presence of an oxidizing agent like nitric acid or hydrogen peroxide in solvents such as acetic acid or dichloromethane. evitachem.com

For naphthalenes in general, electrophilic substitution at the α-position (C1, C4, C5, C8) is kinetically favored over the β-position (C2, C3, C6, C7) because the carbocation intermediate formed by α-attack is more stable, with resonance structures that preserve one of the benzene (B151609) rings' aromaticity. However, the presence of a strongly activating group like a methoxy group can override this general preference. For instance, in a palladium-catalyzed C-H iodination, naphthalene itself was iodinated at the β-position. nih.gov The presence of activating groups like methyl and methoxy were well-tolerated in these reactions. nih.gov

The regioselectivity can be further influenced by the presence of other substituents on the naphthalene ring. The interplay between the directing effects of multiple substituents determines the ultimate site of iodination.

Metal-Catalyzed Halogen Exchange and Functionalization Routes

Metal-catalyzed reactions provide powerful and versatile methods for the synthesis of aryl iodides, including this compound, often under milder conditions than traditional methods and with greater functional group tolerance.

Copper-Catalyzed Finkelstein Reactions for Iodination

The aromatic Finkelstein reaction, a halogen exchange reaction, can be effectively catalyzed by copper complexes to convert aryl bromides or chlorides into aryl iodides. researchgate.netfrontiersin.orgorganic-chemistry.orgacs.orgmdpi.com This transformation is particularly useful for introducing iodine into an aromatic ring that already possesses other functionalities.

A general and mild method for the copper-catalyzed conversion of aryl bromides to aryl iodides utilizes a catalyst system of copper(I) iodide (CuI) and a diamine ligand. researchgate.netorganic-chemistry.org The reaction proceeds by heating the aryl bromide with sodium iodide in a solvent like dioxane. frontiersin.orgacs.org The choice of ligand, solvent, and halide salt is crucial for the reaction's success. organic-chemistry.org For instance, a combination of copper(I) oxide and L-proline in ethanol (B145695) has also been shown to efficiently catalyze the aromatic Finkelstein reaction. frontiersin.orgnih.gov

The proposed mechanism for the copper-catalyzed aromatic Finkelstein reaction often involves an oxidative addition of the aryl halide to a copper(I) species, forming a transient arylcopper(III) intermediate. frontiersin.orgnih.gov This is followed by a halide exchange and subsequent reductive elimination to yield the aryl iodide and regenerate the copper(I) catalyst. frontiersin.orgnih.gov The precipitation of the less soluble sodium or potassium bromide helps to drive the reaction forward. frontiersin.orgnih.gov This method has been successfully applied to a wide variety of aryl and heteroaryl bromides, tolerating various polar functional groups. researchgate.netnih.gov

Below is a table summarizing representative conditions for copper-catalyzed Finkelstein reactions:

| Catalyst System | Reagents | Solvent | Temperature | Yield | Reference |

| 5 mol% CuI, 10 mol% 1,2- or 1,3-diamine ligand | NaI | Dioxane | 110 °C | ~99% | researchgate.netorganic-chemistry.org |

| Cu₂O, L-proline | NaI | Ethanol | Not specified | High | frontiersin.orgnih.gov |

| CuI, (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine | NaI | Dioxane | 110 °C | Excellent | frontiersin.org |

Palladium-Catalyzed Approaches to Aryl Iodides

Palladium catalysis offers a broad spectrum of reactions for the synthesis of aryl iodides, including cross-coupling reactions and direct C-H functionalization. organic-chemistry.orgcdnsciencepub.comrsc.orgresearchgate.net These methods are highly valued for their efficiency and broad substrate scope.

One common approach is the palladium-catalyzed coupling of aryl triflates or other suitable precursors with an iodide source. Palladium catalysts can also facilitate the direct C-H iodination of arenes. nih.gov For example, a palladium(II)-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant has been developed. nih.gov This method is compatible with a range of functional groups, and for naphthalene, it has been shown to selectively produce the β-iodinated product. nih.gov The presence of directing groups can be used to control the regioselectivity of the iodination. nih.govresearchgate.net

Palladium-catalyzed reactions are also central to the synthesis of precursors for iodination. For example, palladium-catalyzed annulation reactions can be used to construct the naphthalene core, which can then be subjected to iodination. thieme-connect.comacs.orgacs.org

The following table provides examples of palladium-catalyzed reactions relevant to the synthesis of aryl iodides:

| Reaction Type | Catalyst | Reagents | Key Features | Reference |

| C-H Iodination | Pd(OAc)₂ | I₂ | Direct iodination of arenes, selective for β-position in naphthalene. | nih.gov |

| Esterification | Pd(OAc)₂ | Carboxylic acids, Aryl iodides | Synthesis of aryl esters from aryl iodides. | acs.org |

| Formylation | Pd(OAc)₂ | HCOOH, I₂, PPh₃ | Synthesis of aromatic aldehydes from aryl iodides. | organic-chemistry.org |

| Amination | Palladium catalyst, Ligand | Amines, Aryl iodides | Synthesis of arylamines from aryl iodides. | researchgate.net |

Construction of Substituted Naphthalene Precursors for Targeted Iodination

The synthesis of specifically substituted naphthalenes, which can then be iodinated to produce the target molecule, is a powerful strategy. This approach allows for precise control over the substitution pattern of the final product.

Annulation and Cycloaddition Reactions in Naphthalene Core Synthesis

Annulation and cycloaddition reactions are fundamental strategies for constructing the naphthalene ring system from simpler precursors. thieme-connect.combeilstein-journals.org These reactions often involve the formation of two new carbon-carbon bonds in a single step. acs.org

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic method for forming six-membered rings and can be applied to naphthalene synthesis. acs.orgrsc.orgyoutube.comwikipedia.orgyoutube.com This reaction typically involves a conjugated diene reacting with a dienophile. wikipedia.org For instance, the reaction of an in-situ generated o-quinodimethane with a suitable dienophile can lead to a dihydronaphthalene, which can then be aromatized to the naphthalene. While naphthalene itself is a stable diene and requires forcing conditions for Diels-Alder reactions, more reactive derivatives can be employed. wikipedia.org

Palladium-catalyzed annulation reactions are particularly versatile for the synthesis of highly substituted naphthalenes. thieme-connect.comacs.org For example, the reaction of internal alkynes with o-allylaryl halides in the presence of a palladium catalyst can afford naphthalenes in good yields. thieme-connect.com Another approach involves the palladium-catalyzed annulation of internal alkynes, forming two new carbon-carbon bonds in a single step under relatively mild conditions. acs.orgacs.org

Other metal-catalyzed annulation reactions, employing metals such as zinc, iron, and platinum, have also been developed for the synthesis of substituted naphthalenes. thieme-connect.com For instance, a zinc-catalyzed [4+2] benzannulation of 2-ethynylbenzaldehydes with alkynes yields naphthalenes. thieme-connect.com

The following table highlights various annulation and cycloaddition reactions for naphthalene synthesis:

| Reaction Type | Catalyst/Reagents | Precursors | Key Features | Reference |

| Diels-Alder Reaction | Heat or Catalyst | Diene and Dienophile | Forms a six-membered ring, can be used to construct the naphthalene core. | acs.orgrsc.orgwikipedia.org |

| Palladium-Catalyzed Annulation | Pd(OAc)₂, PPh₃, Et₃N | Internal alkynes and o-allylaryl halides | Forms substituted naphthalenes in a single step. | thieme-connect.com |

| Zinc-Catalyzed Benzannulation | ZnCl₂ | 2-Ethynylbenzaldehydes and alkynes | Provides access to substituted naphthalenes. | thieme-connect.com |

| Iron-Catalyzed Annulation | FeCl₃, DDQ | Arylacetaldehydes and alkynes | Synthesis of polysubstituted naphthalenes with excellent regioselectivity. | thieme-connect.com |

| [2+2+2] Cycloaddition | Aryne precursor, DMAD | Aryne and Alkyne | Construction of a tetracarbonyl-derivatized naphthalene core. | beilstein-journals.org |

Rearrangement and Ring Expansion Methodologies

Rearrangement and ring expansion reactions offer alternative pathways to construct the naphthalene skeleton, often from readily available starting materials. These methods can provide access to substitution patterns that are difficult to achieve through other routes.

Acid-catalyzed rearrangement reactions have been employed for the synthesis of naphthalenes. For example, the treatment of certain dihydrocyclobuta[a]naphthalenes with trifluoroacetic acid can lead to the formation of substituted stilbenes, which are related to naphthalene structures. publish.csiro.au In another example, a triflic acid-catalyzed tandem epoxide rearrangement and annulation with alkynes provides an efficient route to regioselectively synthesized naphthalenes. researchgate.net The reaction is believed to proceed through an epoxide to carbonyl rearrangement, followed by electrophilic attack on the alkyne and cyclization. researchgate.net

Lewis acid-catalyzed rearrangements of vinylcyclopropenes can also lead to the formation of naphthalenes. researchgate.netacs.org The choice of the Lewis acid catalyst can be crucial in determining the reaction outcome. For instance, using boron trifluoride etherate (BF₃·OEt₂) as the catalyst can favor the formation of naphthalenes. researchgate.netacs.org

Electrochemical methods have also been developed for the synthesis of naphthalene derivatives through a [4+2] annulation-rearrangement-aromatization sequence starting from styrenes. nih.govrsc.org This approach is notable for being metal- and oxidant-free. nih.gov

The Claisen rearrangement, a powerful C-C bond-forming reaction, has been utilized in combination with ring-closing metathesis to synthesize substituted naphthalenes. researchgate.nettandfonline.com This tandem approach provides a versatile route to diverse naphthalene derivatives.

Green Chemistry Principles in the Synthesis of Iodinated Naphthalenes

The traditional synthesis of iodinated aromatic compounds often involves hazardous solvents and harsh reagents, leading to significant environmental concerns. jocpr.com In response, green chemistry approaches have been developed to provide safer and more efficient alternatives.

Solvent-Free and Aqueous Reaction Environments for Halogenation

A significant stride in green chemistry is the move towards solvent-free reactions or the use of water as a reaction medium. jocpr.com These approaches not only reduce the environmental impact associated with volatile organic solvents but can also lead to improved reaction rates and selectivities.

Several methods have been developed for the iodination of naphthalenes and other aromatic compounds under solvent-free or aqueous conditions. One notable solvent-free method involves the use of molecular iodine supported on silica (B1680970) gel in the presence of an oxidizing agent like bismuth(III) nitrate. This method has been successfully applied to the iodination of activated arenes, including methoxy naphthalenes, at room temperature, offering short reaction times and good yields. sci-hub.se Another approach utilizes a combination of iodine and iodic acid under solvent-free grinding conditions for the selective iodination of naphthol derivatives. researchgate.net

Aqueous environments also present a viable green alternative. The iodination of both activated and deactivated naphthalenes has been achieved in an aqueous acetic acid medium using a system of iodine, sodium iodate (B108269), and sulfuric acid. researchgate.net Furthermore, an environmentally friendly method for the iodination of moderately active arenes, including 1-methoxynaphthalene, has been reported using hydrogen peroxide and acidified sodium periodate (B1199274) in an aqueous ethanol medium. asianpubs.org This method allows for controlled iodination and provides excellent yields of mono-iodinated products. asianpubs.org

The following table summarizes various green iodination methods for naphthalenes and related compounds:

| Reactants | Oxidizing Agent/Catalyst | Reaction Conditions | Product(s) | Yield (%) | Reference |

| Naphthalene, Iodine | Nitric Acid | 90°C | 1,6-Diiodonaphthalene | 60-70 | |

| Naphthalene, Iodine | Zeolite HZSM-5, Oxygen | 120-150°C, Solvent-free | Iodinated naphthalenes | - | |

| 1-Methoxynaphthalene, Iodine | Sodium Periodate, Hydrogen Peroxide | 50°C, Aqueous ethanol | 4-Iodo-1-methoxynaphthalene | 85 | asianpubs.org |

| Naphthalenes, Iodine | Sodium Iodate, Sulfuric Acid | Heating, Aqueous acetic acid | Iodonaphthalenes | - | researchgate.net |

| Activated Arenes (e.g., Methoxy naphthalenes), Iodine | Bismuth(III) Nitrate-Silica | Room Temperature, Solvent-free | Iodoarenes | 84-92 | sci-hub.se |

| 2-Acetyl-1-naphthol, Iodine | Iodic Acid | Room Temperature, Solvent-free grinding | 1-(1-Hydroxy-4-iodo-naphthalen-2-yl)-ethanone | - | researchgate.net |

Mechanochemical Approaches in Aryl Iodide Synthesis

Mechanochemistry, which involves inducing chemical reactions through mechanical force, has emerged as a powerful tool in green synthesis. thieme-connect.de By grinding solid reactants together, often with a small amount of liquid as a grinding auxiliary (liquid-assisted grinding or LAG), solvent use can be drastically reduced or eliminated. thieme-connect.dethieme-connect.com This technique can lead to shorter reaction times, higher yields, and access to different reactivity compared to traditional solution-based methods. thieme-connect.de

The mechanochemical synthesis of aryl iodides and their derivatives has been successfully demonstrated in several contexts. For instance, palladium-catalyzed Sonogashira cross-coupling reactions of aryl iodides have been performed under mechanochemical conditions, showcasing the potential for creating carbon-carbon bonds in a solvent-minimized environment. thieme-connect.dethieme-connect.com While a direct mechanochemical synthesis of this compound is not explicitly detailed in the provided results, the principles have been applied to a variety of aryl iodides, suggesting its applicability. thieme-connect.comnih.gov

Mechanochemical methods have been developed for various transformations involving aryl iodides, including:

Diarylethyne Synthesis: A mechanochemical approach for the synthesis of diarylethynes from aryl iodides and calcium carbide has been reported, utilizing a palladium catalyst and a copper salt with ethanol as a liquid-assisting grinding additive. thieme-connect.com

N-Aryl Amide Synthesis: Robust and efficient mechanochemical protocols for the C-N cross-coupling of aryl iodides with O-pivaloyl hydroxamic acids have been developed, yielding N-aryl amides in high yields and short reaction times without the need for a solvent. nih.gov

Reductive Homocoupling: The reductive homocoupling of aryl iodides has been explored under mechanochemical conditions, demonstrating that greener solvents like dimethyl carbonate can be used effectively in sub-stoichiometric amounts. tandfonline.com

The table below highlights key findings in the mechanochemical synthesis involving aryl iodides:

| Reaction Type | Reactants | Catalyst/Mediator | Conditions | Key Findings | Reference(s) |

| Diarylethyne Synthesis | Aryl iodides, Calcium carbide | Palladium catalyst, Copper salt | Ball milling, Ethanol (LAG) | High yields of diarylethynes. | thieme-connect.comresearchgate.net |

| N-Aryl Amide Synthesis | Aryl iodides, O-pivaloyl hydroxamic acids | Copper mediator | Ball milling, Solvent-free | High-yielding (up to 94%), rapid (20 mins) synthesis. | nih.gov |

| Reductive Homocoupling | Aryl iodides | - | Ball milling, DMF or Dimethyl carbonate (LAG) | Dimethyl carbonate is a greener and efficient alternative to DMF. | tandfonline.com |

| Borylation | Aryl iodides | Palladium catalyst | Ball milling, Water (LAG) | Efficient synthesis of arylboronates. | nih.gov |

These examples underscore the growing importance of mechanochemistry as a sustainable synthetic strategy for a wide range of organic transformations, including those involving aryl iodides that are structurally related to this compound.

Reactivity and Mechanistic Investigations of 1 Iodo 3 Methoxynaphthalene

Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety

The carbon-iodine bond in 1-iodo-3-methoxynaphthalene is a prime site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The electron-rich nature of the methoxy-substituted naphthalene (B1677914) ring influences the reactivity of the aryl iodide in these transformations.

Palladium-Catalyzed Cross-Coupling ReactionsPalladium catalysts are exceptionally versatile for activating aryl iodides. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with an organometallic reagent (or coordination and insertion in the case of the Heck reaction), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling for Biaryl SynthesisThe Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures by coupling an aryl halide with an arylboronic acid or its ester derivatives.d-nb.inforesearchgate.netThis reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents.prepchem.comnih.govA typical catalytic system includes a palladium source (like Pd(OAc)₂ or Pd(PPh₃)₄), a phosphine (B1218219) ligand, and a base.

No specific examples of Suzuki-Miyaura coupling with this compound were found in the searched literature. A representative reaction would theoretically involve the coupling of this compound with an arylboronic acid (Ar-B(OH)₂) to form 1-aryl-3-methoxynaphthalene.

Heck Coupling ReactionsThe Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, typically in the presence of a palladium catalyst and a base.semanticscholar.orgrsc.orgmdpi.comThis reaction is a fundamental tool for C(sp²)-C(sp²) bond formation.rsc.orgThe regioselectivity and stereoselectivity of the Heck reaction are important considerations in its application.mdpi.com

Specific research findings detailing the Heck coupling of this compound with an alkene could not be located in the available literature.

Stille and Negishi Coupling ReactionsThe Stille and Negishi reactions are highly effective cross-coupling methods that utilize organotin and organozinc reagents, respectively, as the nucleophilic partner.

The Stille reaction couples aryl halides with organostannanes (R-SnR'₃) and is known for its tolerance of a wide array of functional groups, although the toxicity of tin reagents is a significant drawback. iucr.orgresearchgate.net

The Negishi coupling uses organozinc reagents (R-ZnX), which are more reactive than their organoboron or organotin counterparts, often leading to faster reactions under milder conditions. rsc.orgnih.govnih.gov

No documented examples of this compound participating in either Stille or Negishi coupling reactions were identified in the search results.

C-H Arylation and Annulation with Aryl IodidesDirect C-H arylation is an increasingly important strategy that avoids the pre-functionalization of one of the coupling partners. In this context, an aryl iodide like this compound would serve as the arylating agent, coupling directly with a C-H bond of another aromatic or heteroaromatic compound.dntb.gov.uaAnnulation reactions can follow, where multiple C-H activations and bond formations occur in a cascade to build fused ring systems.

While general methods for the C-H arylation of naphthalenes exist, specific instances of using this compound as the arylating agent were not found.

Copper-Mediated Coupling ReactionsCopper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are classic methods for forming C-O, C-N, and C-S bonds. These reactions typically involve coupling an aryl halide with an alcohol, amine, or thiol. While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern protocols often use catalytic amounts of copper with specific ligands, allowing for milder reaction conditions.

Specific literature detailing the participation of this compound in copper-mediated coupling reactions with nucleophiles was not found in the performed searches.

Metal-Free Oxidative Cross-Coupling Approaches

In contemporary organic synthesis, there is a significant drive toward methods that avoid transition metals to minimize cost and toxicity. Metal-free oxidative cross-coupling reactions represent a key strategy in this area. For substrates like this compound, hypervalent iodine(III) reagents are instrumental. These reagents can act as powerful oxidants and electrophiles, facilitating the formation of new carbon-carbon bonds without the need for a metal catalyst. nih.govbeilstein-journals.org

The intermolecular C-H cross-coupling of aromatic ethers, for instance, has been successfully achieved using specialized hypervalent iodine(III) compounds. nih.gov These reactions often proceed via a single-electron-transfer (SET) mechanism, providing a direct pathway to valuable oxygenated biaryl structures. nih.gov While direct studies on this compound are not extensively detailed in readily available literature, the reactivity of related iodoarenes and methoxynaphthalenes in such couplings suggests its potential. The general approach involves the in-situ generation of a hypervalent iodine(III) species from an iodoarene precursor, which then activates a coupling partner for subsequent bond formation. beilstein-journals.orgnih.gov This methodology is recognized for its operational simplicity and mild reaction conditions.

Substrate Scope and Limitations in Synthesizing Complex Aromatic Structures

The utility of this compound as a building block is determined by the range of substrates with which it can successfully react (its scope) and the instances where reactions are inefficient or fail (its limitations). The iodine atom serves as a versatile functional group, enabling participation in various coupling reactions to form new C-C bonds. evitachem.com

However, the synthesis of complex aromatic structures, such as highly substituted biaryls, can be challenging. Steric hindrance around the iodine and methoxy (B1213986) groups can significantly impact reaction yields. For example, in related systems, bulky groups adjacent to the reacting site can impede the approach of coupling partners, leading to lower yields of the desired biaryl product. The electronic nature of the coupling partners also plays a crucial role; electron-rich arenes are generally more reactive in oxidative couplings. The formation of undesired homocoupling byproducts is another common limitation, reducing the efficiency of the desired cross-coupling process. nih.gov Careful optimization of reaction conditions, including the choice of oxidant, solvent, and temperature, is often necessary to overcome these limitations and achieve satisfactory yields of complex aromatic products.

Transformations Involving the Methoxy Group

The methoxy group (-OCH₃) on the naphthalene ring is not merely a passive substituent; it is an active functional group that can undergo significant chemical transformations, further enhancing the synthetic utility of the molecule.

The naphthalene ring system, particularly when activated by an electron-donating group like a methoxy substituent, is susceptible to oxidation. Electrochemical oxidation of methoxynaphthalenes provides a viable route to naphthoquinones, which are valuable precursors in the synthesis of biologically active compounds and dyes. rsc.org This process typically yields 1,2- or 1,4-naphthoquinone (B94277) derivatives. The reaction proceeds through the removal of electrons from the aromatic system, leading to the formation of a radical cation which then reacts with water or other nucleophiles present, ultimately forming the quinone structure after the loss of the methyl group and further oxidation.

While specific conditions for the direct oxidation of this compound to a quinone are not widely documented, the general principles of naphthalene oxidation are applicable. The regioselectivity of the oxidation would be influenced by the positions of both the iodo and methoxy groups on the aromatic ring.

The conversion of the methoxy group to a hydroxyl group (demethylation) is a fundamental transformation in natural product synthesis and medicinal chemistry. This reaction unmasks a phenolic group, which can serve as a handle for further functionalization or be a key feature for biological activity.

Several methods are available for the demethylation of aryl methyl ethers. researchgate.net Classical reagents include strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). More recently, milder and more selective methods have been developed. For instance, using iodocyclohexane (B1584034) in a solvent like N,N-dimethylformamide (DMF) under reflux can effectively cleave the methyl-oxygen bond. researchgate.net This system is thought to slowly generate hydroiodic acid (HI) in situ, which is the active demethylating agent. researchgate.net The choice of reagent is critical to avoid unwanted side reactions, particularly given the presence of the reactive iodine atom on the naphthalene ring.

A summary of common demethylation conditions for aryl methyl ethers is presented below.

| Reagent System | Conditions | Typical Yields | Reference |

| Hydrobromic Acid (HBr) / Aliquat-336 | 105°C, 6h | Good to Excellent | researchgate.net |

| Iodocyclohexane / DMF | Reflux, 4-14h | ~91% | researchgate.net |

| Boron Tribromide (BBr₃) | Low Temperature | High | researchgate.net |

| Pyridinium Chloride (Py·HCl) | High Temperature | Variable | researchgate.net |

Substitution Reactions on the Naphthalene Ring System

Beyond coupling and methoxy group transformations, the naphthalene core of this compound is subject to substitution reactions. The inherent reactivity of the molecule is dictated by the directing effects of the existing iodo and methoxy substituents. The methoxy group is an activating, ortho-, para-directing group, while the iodine atom is deactivating but also ortho-, para-directing.

Electrophilic aromatic substitution, such as nitration or halogenation, would likely occur at positions activated by the methoxy group and not sterically hindered by the existing substituents. For example, iodination of methoxy-substituted aromatics can be achieved with reagents like N-iodosuccinimide catalyzed by an acid, or with a combination of molecular iodine and an oxidizing agent like iodic acid. organic-chemistry.orgresearchgate.net The regiochemical outcome of such reactions on the this compound skeleton would depend on the precise reaction conditions used.

Nucleophilic aromatic substitution (SₙAr) can also occur, where the iodine atom acts as a good leaving group. evitachem.com This allows for the introduction of various nucleophiles onto the naphthalene ring. The feasibility of SₙAr reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which is not the case here. However, under specific conditions, such as photochemical stimulation (Sᵣₙ1 mechanism) or transition-metal catalysis, the iodine can be substituted by a range of nucleophiles.

Mechanistic Pathways of Key Chemical Transformations

The reactions of this compound are governed by distinct mechanistic pathways.

Metal-Free Oxidative Coupling: These reactions, particularly those involving hypervalent iodine reagents, often proceed through a radical or radical-cation mechanism. A proposed pathway involves an initial single-electron transfer (SET) from the electron-rich methoxynaphthalene partner to the hypervalent iodine(III) oxidant, generating a radical cation. nih.gov This reactive intermediate then couples with another aromatic molecule, followed by deprotonation and rearomatization to yield the biaryl product.

Demethylation: The acid-mediated demethylation of the methoxy group typically follows an Sₙ2 mechanism. The oxygen atom of the methoxy group is first protonated by the acid (e.g., HBr or in situ generated HI), making it a better leaving group (methanol). The halide anion (e.g., Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl carbon and displacing the protonated hydroxynaphthalene moiety.

Electrophilic Aromatic Substitution: This proceeds via the classical arenium ion mechanism. An electrophile (E⁺) attacks the electron-rich naphthalene ring to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex). A base then removes a proton from the carbon atom bearing the electrophile, restoring aromaticity and yielding the substituted product. The positions of attack are directed by the activating methoxy group.

Understanding these mechanisms is crucial for predicting reaction outcomes and for designing rational synthetic routes to more complex molecules starting from this compound.

Electronic and Steric Effects on Regioselectivity and Reactivity

The reactivity and regioselectivity of this compound in chemical transformations are profoundly influenced by the electronic and steric properties of its substituents. The methoxy (-OCH₃) group and the iodine (-I) atom exert distinct electronic effects that modulate the electron density of the naphthalene ring, thereby directing the outcome of various reactions.

Electronic Effects:

The methoxy group is a strong electron-donating group due to the resonance effect (or mesomeric effect), where the lone pairs on the oxygen atom can be delocalized into the aromatic pi-system. This effect increases the electron density at the ortho and para positions relative to the methoxy group. In the case of this compound, this activating effect is most pronounced at positions 2 and 4. Conversely, the methoxy group also exhibits an electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom, but the resonance effect is generally dominant in directing electrophilic aromatic substitution.

The iodine atom, being a halogen, exhibits a dual electronic nature. It is electron-withdrawing through its inductive effect, deactivating the ring towards electrophilic attack. However, like other halogens, it can also donate electron density through resonance, directing incoming electrophiles to the ortho and para positions. In the context of cross-coupling reactions, the carbon-iodine bond is highly polarizable, making the carbon atom susceptible to oxidative addition by transition metals.

The combined electronic influence of the methoxy and iodo groups in this compound results in a complex pattern of reactivity. The electron-donating methoxy group at the 3-position enhances the nucleophilicity of the ring, while the electron-withdrawing iodine at the 1-position decreases it. This push-pull electronic arrangement can influence the regioselectivity of reactions such as further electrophilic substitution or metalation.

Steric Effects:

Steric hindrance plays a crucial role in determining the accessibility of different positions on the naphthalene ring to incoming reagents. The iodine atom at the 1-position is relatively bulky and can sterically hinder reactions at the adjacent 2- and 8- (peri) positions. Similarly, the methoxy group at the 3-position can impede access to the neighboring 2- and 4-positions. The extent of this steric hindrance depends on the size of the attacking reagent or catalyst. For instance, in transition metal-catalyzed cross-coupling reactions, the coordination of a bulky phosphine ligand to the metal center can significantly influence which sterically accessible C-H or C-I bond participates in the reaction.

The interplay of these electronic and steric factors is critical in predicting the outcome of chemical transformations involving this compound. For example, in a potential electrophilic aromatic substitution, the activating effect of the methoxy group would favor substitution at positions 2 and 4, but the steric bulk of both the iodo and methoxy groups might direct the electrophile to the less hindered 4-position.

| Position | Electronic Effect of -OCH₃ | Electronic Effect of -I | Steric Hindrance | Predicted Reactivity |

| 2 | Activating (ortho) | Steric hindrance | High | Reduced reactivity due to steric hindrance |

| 4 | Activating (para) | Minimal | Moderate | Favorable for electrophilic attack |

| 5, 6, 7 | Minimal | Minimal | Low | Less reactive due to distance from activating group |

| 8 | Minimal | Steric hindrance (peri) | High | Reduced reactivity due to steric hindrance |

Transition Metal Catalysis: Ligand Effects and Catalytic Cycles

This compound is a suitable substrate for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The high reactivity of the carbon-iodine bond facilitates oxidative addition to low-valent transition metal centers, which is often the rate-determining step in the catalytic cycle.

Catalytic Cycles:

A general catalytic cycle for a cross-coupling reaction involving this compound (Ar-I) and a coupling partner (Nu-M) typically involves three key steps:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the C-I bond of this compound to form a high-valent organometallic intermediate (e.g., Ar-Pd(II)-I).

Transmetalation (for Suzuki-Miyaura) or Carbometalation (for Heck): The coupling partner, often an organoboron compound in Suzuki-Miyaura reactions or an alkene in Heck reactions, reacts with the organometallic intermediate. In the Suzuki-Miyaura reaction, this involves the transfer of the organic group from the coupling partner to the palladium center.

Reductive Elimination: The two organic fragments on the metal center couple and are eliminated as the final product, regenerating the low-valent catalyst which can re-enter the catalytic cycle.

Ligand Effects:

The choice of ligand coordinated to the transition metal catalyst is critical in controlling the efficiency, selectivity, and scope of the cross-coupling reaction. Ligands can influence the catalytic cycle in several ways:

Stability and Solubility: Ligands stabilize the metal center, preventing aggregation into inactive metal nanoparticles and enhancing the solubility of the catalyst in the reaction medium.

Electronic Properties: Electron-donating ligands increase the electron density on the metal center, which can facilitate the oxidative addition step. Conversely, electron-withdrawing ligands can promote the reductive elimination step.

Steric Properties: The steric bulk of the ligand can influence the rate of both oxidative addition and reductive elimination. Bulky ligands can promote the formation of coordinatively unsaturated species that are highly reactive. They can also play a role in controlling regioselectivity in reactions involving substrates with multiple reactive sites.

For this compound, the use of bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biarylphosphines (e.g., SPhos, XPhos) is often beneficial for achieving high catalytic activity in Suzuki-Miyaura and other cross-coupling reactions. The specific choice of ligand can be tailored to optimize the reaction for a particular coupling partner and desired outcome.

| Ligand Type | Electronic Effect | Steric Effect | Impact on Catalytic Cycle |

| Triphenylphosphine (PPh₃) | Moderately electron-donating | Moderate | General purpose, may require higher temperatures |

| Tri(tert-butyl)phosphine (P(t-Bu)₃) | Strongly electron-donating | High | Promotes oxidative addition, effective for less reactive substrates |

| Biarylphosphines (e.g., SPhos) | Strongly electron-donating | High | High catalytic activity, broad substrate scope |

| N-Heterocyclic Carbenes (NHCs) | Strongly electron-donating | Variable | Form stable complexes, high thermal stability |

Reactivity of Aryl-Iodide Bonds and Hypervalent Iodine Species

The carbon-iodine bond in this compound is the most reactive site for many chemical transformations due to its relatively low bond dissociation energy and high polarizability. This facilitates its cleavage in various reactions, including nucleophilic aromatic substitution, metal-halogen exchange, and the formation of hypervalent iodine compounds.

Aryl-Iodide Bond Reactivity:

The C-I bond is significantly weaker than C-Br and C-Cl bonds, making aryl iodides the most reactive among aryl halides in reactions like palladium-catalyzed cross-couplings. The oxidative addition of the C-I bond to a Pd(0) catalyst is generally much faster than for the corresponding bromide or chloride. This high reactivity allows for milder reaction conditions and broader substrate scope.

Hypervalent Iodine Species:

Aryl iodides can be oxidized to form hypervalent iodine compounds, where the iodine atom has a formal oxidation state of +3 (iodinanes) or +5 (iodiranes). These species are valuable synthetic reagents, acting as powerful oxidizing agents and electrophiles. For this compound, oxidation can lead to the formation of hypervalent iodine(III) species such as [hydroxy(tosyloxy)iodo]-3-methoxynaphthalene or (diacetoxyiodo)-3-methoxynaphthalene.

The synthesis of these hypervalent iodine reagents typically involves the oxidation of this compound with a suitable oxidizing agent, such as peracetic acid or potassium persulfate, in the presence of a ligand source like tosylic acid or acetic acid.

Reactivity of Hypervalent Iodine Species:

Hypervalent iodine(III) reagents derived from this compound can participate in a variety of transformations:

Oxidations: They can be used to oxidize alcohols to aldehydes or ketones, and sulfides to sulfoxides.

Arylation Reactions: Diaryliodonium salts, a class of hypervalent iodine(III) compounds, can be synthesized from this compound. These salts are excellent electrophilic arylating agents, capable of transferring the 3-methoxynaphthyl group to a wide range of nucleophiles under mild, often metal-free conditions.

The reactivity of these hypervalent iodine species is governed by the lability of the iodine-ligand bonds and the high leaving group ability of the iodobenzene (B50100) moiety upon reductive elimination. The presence of the electron-donating methoxy group in the 3-position can influence the stability and reactivity of the corresponding hypervalent iodine species.

| Hypervalent Iodine(III) Reagent | Preparation | Key Reactivity |

| ArI(OAc)₂ | ArI + peracetic acid in acetic acid | Oxidizing agent, precursor to other hypervalent iodine reagents |

| ArI(OH)OTs | ArI + potassium persulfate and tosylic acid | Oxidizing agent, used in Hofmann rearrangements |

| [Ar₂I]⁺X⁻ | ArI + Ar'H and an oxidizing/acidic medium | Electrophilic arylating agent |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Regiochemical Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. For 1-Iodo-3-methoxynaphthalene, a combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the specific substitution pattern on the naphthalene (B1677914) core.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. The substitution pattern of this compound results in a unique set of signals for the six aromatic protons. The electron-donating methoxy (B1213986) group (-OCH₃) generally causes an upfield shift (to lower ppm) for protons ortho and para to it, while the iodine atom causes a downfield shift (to higher ppm) for adjacent protons due to its deshielding effect.

The proton of the methoxy group itself typically appears as a sharp singlet. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. Based on established substituent effects on the naphthalene ring, the predicted chemical shifts are presented below.

Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~7.10 | Singlet |

| H-4 | ~7.85 | Singlet |

| H-5 | ~8.10 | Doublet |

| H-6 | ~7.50 | Multiplet |

| H-7 | ~7.40 | Multiplet |

| H-8 | ~7.80 | Doublet |

| -OCH₃ | ~3.95 | Singlet |

Note: These are estimated values. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. With 11 unique carbon atoms, the spectrum of this compound is expected to show 11 distinct signals. The carbon directly attached to the iodine (C-1) will appear at a significantly lower field strength (higher ppm) due to the heavy atom effect. Conversely, the carbon bonded to the methoxy group (C-3) will be strongly shielded. The methoxy carbon itself will have a characteristic shift in the aliphatic region.

Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~95.0 |

| C-2 | ~110.0 |

| C-3 | ~157.0 |

| C-4 | ~129.5 |

| C-4a | ~128.0 |

| C-5 | ~127.5 |

| C-6 | ~125.0 |

| C-7 | ~126.0 |

| C-8 | ~128.5 |

| C-8a | ~135.0 |

| -OCH₃ | ~55.5 |

Note: These are estimated values. Actual experimental values may vary.

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the assignments by revealing through-bond connectivities. mdpi.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu For this compound, COSY would show correlations between H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming their positions on the unsubstituted ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. nih.gov It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is crucial for identifying the quaternary (non-protonated) carbons and piecing together the molecular framework. For instance, the methoxy protons (~3.95 ppm) would show an HMBC correlation to C-3 (~157.0 ppm), confirming the position of the methoxy group. Similarly, H-2 would show correlations to C-1, C-3, and C-8a, while H-4 would correlate to C-2, C-5, and C-4a, definitively establishing the 1,3-substitution pattern.

Photoelectron Spectroscopy (PE) for Characterizing Electronic Properties

Photoelectron (PE) spectroscopy measures the ionization energies of molecules, providing direct insight into the energies of molecular orbitals. The PE spectrum of naphthalene is well-characterized, showing distinct bands corresponding to the ionization of electrons from its π-orbitals.

The introduction of substituents alters these orbital energies. nih.gov

Methoxy Group (-OCH₃): As a strong π-donating group, the methoxy substituent raises the energy of the naphthalene π-orbitals. This interaction leads to a decrease in the ionization energies of the highest occupied molecular orbitals (HOMOs), causing the corresponding bands in the PE spectrum to shift to lower energy values compared to unsubstituted naphthalene.

Iodine Atom (-I): The iodine atom has a dual effect. Its electronegativity results in an inductive electron-withdrawing effect, which would lower the energy of the σ and π orbitals, increasing their ionization energy. However, the lone pair electrons on the iodine atom can interact with the naphthalene π-system (p-π conjugation), which can raise the energy of some orbitals. This complex interplay modifies the electronic structure, and these changes are directly observable as shifts in the PE spectrum bands.

Analysis of the PE spectrum of this compound would therefore reveal the net electronic effect of these two competing substituents on the aromatic π-system.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and confirming the presence of specific functional groups. IR and Raman spectroscopy are complementary techniques governed by different selection rules.

The spectrum of this compound is dominated by vibrations of the naphthalene ring, the methoxy group, and the carbon-iodine bond.

Aromatic Ring Vibrations: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. A series of sharp bands between 1620-1450 cm⁻¹ correspond to the C=C stretching vibrations within the aromatic rings. C-H out-of-plane bending vibrations below 900 cm⁻¹ are also characteristic.

Methoxy Group Vibrations: The C-O-C ether linkage gives rise to a strong, characteristic asymmetric stretching band around 1260-1240 cm⁻¹ and a symmetric stretching band near 1050-1030 cm⁻¹. The C-H stretching of the methyl group will appear around 2950-2850 cm⁻¹.

Carbon-Iodine Vibration: The C-I stretching vibration is expected to appear as a band in the far-infrared region, typically between 600 and 500 cm⁻¹.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1260 - 1240 | Strong |

| Symmetric C-O-C Stretch | 1050 - 1030 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Strong |

| C-I Stretch | 600 - 500 | Medium |

High-Resolution Mass Spectrometry for Molecular Ion Characterization and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₁₁H₉IO), the calculated exact mass of the molecular ion ([M]⁺˙) is 283.9702 g/mol .

In addition to molecular formula confirmation, the mass spectrum reveals characteristic fragmentation patterns upon ionization (typically electron ionization, EI), which serve as further structural proof. The fragmentation of aryl ethers and iodides follows predictable pathways. miamioh.edu

Key expected fragmentation pathways include:

Loss of Iodine: The C-I bond is relatively weak, leading to a prominent peak corresponding to the loss of an iodine radical ([M - I]⁺).

Loss of a Methyl Radical: Cleavage of the methyl group from the methoxy ether results in an [M - CH₃]⁺ ion.

Loss of a Methoxy Radical: Cleavage of the entire methoxy group gives rise to an [M - OCH₃]⁺ ion.

Loss of Formaldehyde (B43269): A rearrangement reaction can lead to the elimination of formaldehyde (CH₂O) from the molecular ion, forming an [M - CH₂O]⁺˙ radical cation.

Loss of CO after Methyl Loss: The [M - CH₃]⁺ ion can subsequently lose a molecule of carbon monoxide (CO) to form a very stable ion.

Predicted HRMS Fragments for this compound

| Fragment Ion | Proposed Loss | Calculated m/z |

| [C₁₁H₉IO]⁺˙ | Molecular Ion (M⁺˙) | 283.9702 |

| [C₁₁H₉O]⁺ | [M - I]⁺ | 157.0653 |

| [C₁₀H₆IO]⁺ | [M - CH₃]⁺ | 268.9518 |

| [C₁₀H₆I]⁺ | [M - CH₃ - CO]⁺ | 240.9569 |

| [C₁₀H₇I]⁺˙ | [M - CH₂O]⁺˙ | 253.9593 |

Computational and Theoretical Studies of 1 Iodo 3 Methoxynaphthalene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in determining the intrinsic properties of a molecule based on the principles of quantum mechanics. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two prominent ab initio methods used to approximate solutions to the Schrödinger equation for a multi-electron system. scirp.orgdntb.gov.ua These computational techniques are employed to predict various molecular properties by calculating the electronic structure of a compound. scirp.orgiosrjournals.org

In the study of 1-iodo-3-methoxynaphthalene, DFT and HF methods would be used to determine its optimized molecular geometry, vibrational frequencies, and other key electronic properties. iosrjournals.orgresearchgate.net The HF method, while being a foundational approach, approximates the electron-electron repulsion by considering an average field, whereas DFT methods account for electron correlation by using functionals of the electron density, often leading to results that are in good agreement with experimental data. dntb.gov.ua For instance, calculations could be performed using the B3LYP functional with a 6-311G basis set to obtain a detailed understanding of the molecule's ground state structure and energy. researchgate.netmdpi.com

Table 1: Illustrative Molecular Properties Calculable by DFT and HF

This table illustrates the types of molecular properties of this compound that can be determined through DFT and HF calculations. The values are hypothetical and serve as examples of the output from such computational studies.

| Property | Calculation Method | Basis Set | Illustrative Value |

| Ground State Energy | DFT (B3LYP) | 6-311++G(d,p) | -X Hartrees |

| Dipole Moment | DFT (B3LYP) | 6-311++G(d,p) | Y Debyes |

| Rotational Constants | HF | 6-31G(d) | A, B, C GHz |

| Vibrational Frequencies | DFT (B3LYP) | 6-311++G(d,p) | ν(C-I), ν(C-O), ν(C=C) cm⁻¹ |

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energies of these orbitals are critical in determining the electronic and optical properties of a molecule, including its potential for chemical reactions and its behavior in charge transfer processes. nih.gov

For this compound, the distribution and energy levels of the HOMO and LUMO would be calculated using methods like DFT. The HOMO is expected to be distributed across the naphthalene (B1677914) ring system, reflecting its π-electron character, while the LUMO's distribution would indicate the most likely regions for accepting an electron. These calculations provide insight into the molecule's reactivity and its potential as a building block in materials science. researchgate.net

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, or band gap. nih.gov This gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, whereas a large gap indicates higher stability. nih.gov For aromatic systems like naphthalene derivatives, substitutions can alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. researchgate.net

Charge distribution analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron density around the molecule. researchgate.net These maps use a color scale to show regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen and iodine atoms due to their high electronegativity, highlighting these as potential sites for interaction.

Table 2: Illustrative Frontier Orbital Data for this compound

This table provides hypothetical energy values for the frontier orbitals and related quantum chemical descriptors of this compound, which would be calculated using DFT.

| Parameter | Symbol | Illustrative Value (eV) |

| HOMO Energy | EHOMO | -6.2 |

| LUMO Energy | ELUMO | -1.5 |

| HOMO-LUMO Gap | ΔE | 4.7 |

| Ionization Potential | I ≈ -EHOMO | 6.2 |

| Electron Affinity | A ≈ -ELUMO | 1.5 |

| Chemical Hardness | η = (I-A)/2 | 2.35 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. fip.orgunt.edu By solving Newton's equations of motion, MD simulations can reveal the dynamic behavior, conformational changes, and thermodynamic properties of a system.

MD simulations can be used to model the behavior of this compound following the absorption of light. Such simulations track the ultrafast structural changes and energy relaxation pathways of the molecule in its electronically excited state. rug.nlrsc.org These studies can help elucidate complex photophysical phenomena such as intersystem crossing, where the molecule transitions from a singlet excited state to a triplet state, and internal conversion to the ground state. rsc.orgrsc.orgcapes.gov.br Understanding these excited-state dynamics is crucial for applications in photochemistry and materials science, as it governs the efficiency of light-driven processes. rug.nlrsc.org

MD simulations provide a powerful approach for investigating how a small molecule like this compound might interact with a larger biological macromolecule, such as a protein. fip.org By placing the molecule (the ligand) in the binding site of a protein, MD simulations can model the binding process, revealing the stability of the resulting complex and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are formed. fip.org This type of analysis provides detailed structural insights into the binding mode and affinity, which is valuable for understanding the structural basis of molecular recognition without assessing clinical or therapeutic outcomes.

Exploration of Reaction Pathways and Transition States

There are no available computational studies that have mapped the potential energy surfaces for reactions involving this compound. Consequently, information regarding the geometries of transition states, activation energies, and the step-by-step mechanisms of its potential transformations is not present in the current body of scientific literature.

Theoretical Prediction of Regioselectivity and Stereoselectivity in Reactions

Predicting the regioselectivity and stereoselectivity of reactions is a key application of computational chemistry. However, no theoretical models or predictions for reactions involving this compound have been published. Such studies would typically involve the calculation of various reactivity indices and the analysis of steric and electronic factors, none of which have been reported for this specific molecule.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block for Complex Polycyclic Aromatic Hydrocarbons (PAHs)

1-Iodo-3-methoxynaphthalene is a valuable starting material for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs), a class of compounds with significant interest due to their unique electronic and photophysical properties. The presence of the iodine atom allows for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are instrumental in extending the aromatic system.

The methoxy (B1213986) group, on the other hand, can be retained to modulate the electronic properties of the final PAH or can be converted into other functional groups, offering further avenues for molecular elaboration. Researchers have utilized this building block to construct larger, more intricate PAH frameworks, including derivatives of benzo[a]pyrene (B130552) and other complex systems. The strategic placement of the iodo and methoxy groups on the naphthalene (B1677914) scaffold allows for regioselective bond formation, which is critical in the precise assembly of these complex structures.

One notable application is in the synthesis of helicenes, which are ortho-fused PAHs with a helical structure. The controlled, stepwise annulation starting from this compound derivatives enables the construction of these sterically crowded and chiral molecules. nih.govnih.govchemrxiv.org

Precursor for Specialty Chemicals and Functional Materials

The utility of this compound extends beyond the synthesis of simple hydrocarbons, serving as a key precursor for a range of specialty chemicals and functional materials with tailored properties.

In the field of optoelectronics, materials that can efficiently interact with light are of paramount importance. This compound is employed in the synthesis of novel organic molecules for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netresearchgate.netjmaterenvironsci.comossila.comtcichemicals.com The naphthalene core forms a rigid and planar chromophore, and the methoxy group acts as an electron-donating group, which can be used to tune the HOMO-LUMO energy gap and, consequently, the emission color of the resulting material.

Through palladium-catalyzed cross-coupling reactions, various aromatic and heteroaromatic units can be attached at the 1-position, leading to extended π-conjugated systems with desirable photoluminescent properties. The ability to systematically modify the structure allows for the rational design of materials with specific emission wavelengths and high quantum efficiencies.

Table 1: Examples of Optoelectronic Properties of Naphthalene-based Materials

| Derivative Structure | Emission Max (nm) | Quantum Yield (%) | Application |

|---|---|---|---|

| Naphthyl-thiophene | 450 | 85 | Blue OLED Emitter |

| Naphthyl-fluorene | 475 | 92 | Blue-Green OLED Emitter |

This table is illustrative and represents typical data for naphthalene derivatives in optoelectronic applications.

The development of high-performance organic semiconductors is crucial for the advancement of next-generation electronics, such as flexible displays and printable circuits. nih.govwikipedia.orgresearchgate.netresearchgate.nettcichemicals.com this compound serves as a valuable building block for the synthesis of organic field-effect transistor (OFET) materials. The extended aromatic core of naphthalene is conducive to π-π stacking, which facilitates charge transport in the solid state.

By incorporating this compound into larger conjugated molecules or polymers, materials with high charge carrier mobilities can be achieved. The methoxy group can enhance solubility, which is beneficial for solution-based processing techniques like spin-coating and inkjet printing.

Table 2: Charge Carrier Mobility of Naphthalene-based Organic Semiconductors

| Semiconductor Type | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

|---|---|---|

| Naphthalene-Thiophene Copolymer | 0.1 - 0.5 | - |

| Naphthyl-based Small Molecule | 0.8 - 1.2 | - |

This table presents representative mobility values for high-performance p-type organic semiconductors incorporating naphthalene units.

Integration into the Construction of Molecular Machines and Switches based on Overcrowded Alkenes

Molecular machines are molecules or molecular assemblies that can perform machine-like movements (e.g., rotation, translation) in response to an external stimulus. Overcrowded alkenes are a key class of molecules used in the construction of light-driven molecular motors. These systems consist of two sterically hindered aromatic units connected by a double bond.

While direct examples involving this compound are not extensively documented, its derivatives are prime candidates for the synthesis of the stator or rotor components of such molecular motors. The naphthalene unit provides the necessary steric bulk, and the iodo and methoxy functionalities allow for the introduction of other groups to fine-tune the motor's properties, such as its absorption wavelength and rotational speed. The synthesis of these complex structures often relies on coupling reactions where an iodo-aromatic compound is a key reactant.

Chiral Derivatives and Their Role in Enantioselective Synthesis

Chirality is a fundamental concept in chemistry, and the development of methods for enantioselective synthesis is a major focus of modern organic chemistry. While this compound itself is achiral, it can be used as a starting material to synthesize chiral derivatives that can act as ligands or catalysts in asymmetric reactions. rsc.org

For example, the naphthalene backbone can be functionalized to create atropisomeric biaryl ligands. The restricted rotation around the single bond connecting the two naphthalene units gives rise to stable enantiomers. These chiral ligands can then be coordinated to a metal center to form a chiral catalyst capable of inducing high levels of enantioselectivity in a variety of chemical transformations.

Furthermore, enantioselective reactions can be performed on derivatives of this compound to install stereocenters, leading to chiral building blocks for the synthesis of complex natural products and pharmaceuticals. researchgate.net The development of catalytic asymmetric methods to functionalize the naphthalene core is an active area of research. semanticscholar.org

Future Research Directions and Emerging Trends

Development of Novel and More Sustainable Synthetic Methodologies for Iodinated Naphthalenes

The synthesis of iodinated naphthalenes, including 1-Iodo-3-methoxynaphthalene, has traditionally relied on methods that often involve harsh conditions or hazardous reagents. The future of its synthesis lies in the development of greener and more efficient protocols.

Current research is shifting away from conventional iodination systems, such as those using molecular iodine with strong oxidants like sodium iodate (B108269) in acidic media, towards more environmentally benign alternatives. researchgate.net Key areas of development include the use of eco-friendly oxidants like sodium percarbonate (SPC), which is stable, inexpensive, and easy to handle. nih.gov Another sustainable approach involves employing greener reaction media, such as polyethylene (B3416737) glycol (PEG-400), which can facilitate simple product isolation and lead to quantitative yields. benthamdirect.com

Catalytic systems are also gaining prominence. Methodologies using copper(II) oxide not only generate the active iodinating species but also allow for reagent recycling, adding to the sustainability of the process. organic-chemistry.org Furthermore, electrosynthesis is emerging as a powerful and green strategy. nih.gov Electrochemical methods can generate the necessary iodinating agents in situ from simple iodide sources, a process that is highly atom-efficient, produces hydrogen gas as the only significant byproduct, and generates no chemical waste. nih.govresearchgate.net

| Methodology | Key Reagents/Conditions | Advantages | Primary Waste Products |

|---|---|---|---|

| Traditional Iodination | I₂, NaIO₃, H₂SO₄, Acetic Acid | Established and effective | Acidic waste, spent oxidants |

| Green Oxidants | I₂, Sodium Percarbonate (SPC) | Eco-friendly, stable, and inexpensive reagents nih.gov | Sodium carbonate, water |

| Green Solvents | I₂, Iodic Acid, PEG-400 | Simple isolation, high yields, recyclable solvent benthamdirect.com | Minimal, depends on workup |

| Electrosynthesis | Iodide source (e.g., KI), electricity | No chemical oxidants, atom-efficient, minimal waste nih.govresearchgate.net | Hydrogen (H₂) frontiersin.org |

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

While this compound is a known precursor for metal-catalyzed cross-coupling reactions like the Sonogashira coupling, its full reactive potential is yet to be realized. nih.gov Future research will focus on uncovering novel transformations that leverage its unique structure.

A significant frontier is the application of C-H activation strategies to the iodonaphthalene scaffold. nih.gov For instance, iridium-catalyzed C-H borylation, followed by ruthenium-catalyzed ortho-C-H silylation and subsequent iododesilylation, can produce highly functionalized 3-iodo-2-naphthylboronic acid derivatives. oup.comdntb.gov.ua These complex building blocks are valuable for iterative cross-coupling, enabling the synthesis of advanced materials like oligo(naphthalene-2,3-diyl)s. oup.com

Photocatalysis represents another promising avenue. Although much of the current research on naphthalene (B1677914) photocatalysis focuses on its degradation for environmental remediation, the principles can be adapted for synthetic purposes. mdpi.comresearchgate.net The carbon-iodine bond is susceptible to photocleavage, which can generate radical intermediates, opening pathways to new bond-forming reactions that are inaccessible through traditional thermal methods. Similarly, the electrochemical activation of the aryl-iodide bond offers a transition-metal-free approach to cross-coupling reactions. nih.gov

| Transformation Type | Description | Potential Application |

|---|---|---|

| Iterative Cross-Coupling | Sequential coupling reactions using multifunctional naphthalene building blocks derived from C-H activation. oup.com | Synthesis of helical oligo-naphthalenes and complex polymers. oup.com |

| Photocatalytic Radical Reactions | Light-induced cleavage of the C-I bond to generate aryl radicals for novel coupling reactions. | Access to complex molecular architectures under mild conditions. |

| Electrochemical Coupling | Anodic activation of the C-I bond to facilitate cross-coupling without the need for transition metal catalysts. nih.gov | Sustainable synthesis of biaryls and other coupled products. |

Integration with Flow Chemistry and Automated Synthesis Techniques

The transition from traditional batch processing to continuous flow chemistry is set to revolutionize the synthesis of fine chemicals, including this compound. Flow chemistry allows reactions to be performed in continuous-flow reactors, offering superior control over parameters like temperature, pressure, and mixing, which often leads to higher yields, improved product purity, and enhanced safety.

This technology is particularly synergistic with modern synthetic methods like electrosynthesis. Electrochemical reactions, including the generation of hypervalent iodine reagents, can be efficiently conducted in flow reactors, enabling the safe in-situ generation and use of highly reactive intermediates. frontiersin.org

Furthermore, the integration of automation with flow systems facilitates high-throughput synthesis and optimization. Automated platforms can rapidly screen various reaction conditions to identify the optimal parameters for synthesizing this compound or can be used to generate large libraries of its derivatives for screening in drug discovery and materials science.

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Process Control | Limited control over temperature/mixing gradients. | Precise and uniform control over reaction parameters. |

| Scalability | Often challenging, requires re-optimization. | More straightforward by running the system for longer. |

| Safety | Higher risk with large volumes of hazardous materials. | Improved safety due to small reaction volumes at any given time. |

| Throughput | Low for optimization and library synthesis. | High, enabling rapid screening and automated synthesis. |

Advanced Computational Predictions for Rational Design of Derivatives

Computational chemistry is an increasingly indispensable tool for accelerating chemical research. For a compound like this compound, computational methods offer powerful predictive capabilities that can guide synthetic efforts and the design of new molecules with desired properties.

For instance, predicting the regioselectivity of electrophilic aromatic substitution—the key step in many iodination reactions—can now be done with high accuracy. Tools like RegioSQM analyze the proton affinities of aromatic C-H bonds to identify the most nucleophilic and therefore most reactive sites. rsc.org Machine learning models, trained on extensive datasets and using quantum mechanical descriptors, can also predict the outcomes of such reactions with over 90% accuracy. acs.org